molecular formula C7H8ClNO2 B146245 1-(Carboxymethyl)pyridinium chloride CAS No. 6266-23-5

1-(Carboxymethyl)pyridinium chloride

Cat. No.: B146245
CAS No.: 6266-23-5
M. Wt: 173.60 g/mol
InChI Key: FPMXPTIRDWHULR-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)pyridinium chloride is an organic compound with the molecular formula C7H8ClNO2. It is a white or off-white crystalline powder that is highly soluble in water but has limited solubility in organic solvents . This compound is known for its role as a catalyst in various organic synthesis reactions and has applications in multiple scientific fields.

Mechanism of Action

Target of Action

1-(Carboxymethyl)pyridinium chloride, also known as N-carboxymethylpyridinium chloride , is an organic compound that is commonly used in organic synthesis reactions as a catalyst or reagent . It acts as an acid catalyst in many chemical reactions, promoting esterification and nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets by promoting reactions such as esterification and nucleophilic substitution . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester. Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.

Result of Action

The primary result of the action of this compound is the promotion of esterification and nucleophilic substitution reactions . These reactions are fundamental to many processes in organic chemistry, and their promotion can facilitate the synthesis of a wide range of organic compounds.

Action Environment

This compound is a white or off-white crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This suggests that its action, efficacy, and stability may be influenced by the solvent environment. For instance, its catalytic activity may be more pronounced in aqueous environments. Additionally, it should be stored at room temperature , indicating that extreme temperatures could potentially affect its stability or efficacy. Safety measures should be taken while handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .

Preparation Methods

1-(Carboxymethyl)pyridinium chloride is typically synthesized through the reaction of pyridine with formic acid. The reaction conditions can be adjusted based on the desired yield and purity of the product. Generally, the reaction is carried out at an appropriate temperature until completion, followed by acidification to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Carboxymethyl)pyridinium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(Carboxymethyl)pyridinium chloride is characterized by the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol. It is a white or off-white crystalline powder that is highly soluble in water but has limited solubility in organic solvents. The compound acts primarily as an acid catalyst, promoting reactions such as esterification and nucleophilic substitution. Its mechanism involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation and alterations in gene expression .

Organic Synthesis

CMPyCl is widely used as a catalyst in organic synthesis. It facilitates various chemical reactions, including:

  • Esterification : CMPyCl promotes the formation of esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution : It enhances the rate of nucleophilic attacks on electrophiles, making it useful in synthesizing complex organic molecules .

Medicinal Chemistry

Research into CMPyCl's therapeutic potential is ongoing. Its role in drug synthesis is particularly noteworthy:

  • Antimicrobial Properties : CMPyCl exhibits significant antimicrobial activity, making it a candidate for developing disinfectants and biocides .
  • Drug Development : The compound's ability to facilitate chemical reactions can be harnessed in the synthesis of pharmaceutical intermediates .

Biochemical Applications

CMPyCl has been investigated for its biochemical properties:

  • Cellulose Dissolution : Studies suggest that CMPyCl can dissolve cellulose at concentrations up to 11 wt%, which has implications for biomass processing and biofuel production.
  • Catalysis in Biomass Conversion : It has been used to catalyze the conversion of chitin-derived compounds into valuable chemicals, demonstrating its utility in green chemistry applications .

Case Studies

StudyFocusFindings
Research on Pyridinium YlidesInvestigated cycloaddition reactions involving CMPyClDemonstrated effective yields under mild conditions, highlighting its role as a catalyst in synthetic pathways .
Antimicrobial TestingEvaluated CMPyCl's efficacy against various pathogensConfirmed significant antimicrobial activity, supporting its use in disinfectant formulations .
Biomass ValorizationExplored conversion of N-acetyl-D-glucosamine using CMPyClAchieved a yield of 67.37% for valuable products, showcasing its potential in sustainable chemical processes .

Comparison with Similar Compounds

1-(Carboxymethyl)pyridinium chloride can be compared with other similar compounds, such as trimethylammonium chloride and other pyridinium salts. While these compounds share some common properties, this compound is unique due to its specific structure and reactivity. Similar compounds include:

Biological Activity

1-(Carboxymethyl)pyridinium chloride is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial properties and applications in biochemistry. This article explores the biological activity of this compound, supported by relevant studies, data tables, and findings.

Overview of this compound

This compound is a pyridinium-based ionic liquid that exhibits unique chemical properties conducive to biological applications. Its structure consists of a pyridine ring substituted with a carboxymethyl group, which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness has been evaluated against various bacterial and fungal strains, demonstrating significant antibacterial and antifungal activity.

Antibacterial Activity

A study reported that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar diffusion methods. Table 1 summarizes the antibacterial activity against selected microorganisms:

MicroorganismMIC (mg/mL)
Streptococcus pneumoniae0.5
Escherichia coli1.0
Bacillus subtilis0.25
Pseudomonas aeruginosa2.0

This table indicates that the compound is particularly effective against Streptococcus pneumoniae and Bacillus subtilis, suggesting its potential use in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. Testing against various fungal strains revealed effective inhibition, as detailed in Table 2:

Fungal StrainMIC (mg/mL)
Candida albicans0.75
Aspergillus fumigatus1.5
Geotrichum candidum2.0

These results indicate that this compound can effectively inhibit the growth of common fungal pathogens, further supporting its potential therapeutic applications .

The antimicrobial efficacy of this compound is attributed to its cationic nature, which allows it to interact with microbial cell membranes. The positively charged pyridinium ion disrupts the integrity of bacterial membranes, leading to cell lysis and death. This mechanism is similar to other cationic antimicrobial agents, which have been extensively studied for their ability to penetrate microbial membranes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in different contexts:

  • Chitin Valorization : Research demonstrated that this ionic liquid could be used effectively in the valorization of chitin-derived N-acetyl-D-glucosamine, showcasing its utility in biorefinery processes while also exhibiting antimicrobial properties .
  • Peptide Labeling : Another study explored the use of this compound for labeling peptides, enhancing detection methods in mass spectrometry. The incorporation of the pyridinium moiety improved the sensitivity and specificity of peptide detection .

Properties

CAS No.

6266-23-5

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetate;hydrochloride

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H

InChI Key

FPMXPTIRDWHULR-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC(=O)O.[Cl-]

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)[O-].Cl

Key on ui other cas no.

6266-23-5

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyridine (4.0 g) in ethyl acetate (10 mL) was added chloroacetic acid (4.7 g) at room temperature, and the mixture was heated under reflux overnight. After the reaction mixture was cooled to room temperature, the precipitated solid was collected by filtration, and dried under reduced pressure to give 1-carboxymethyl pyridinium chloride (5.7 g). To a solution of the obtained compound (5.7 g) in toluene (300 mL) were added acrylonitrile (8.7 g), manganese dioxide (16.4 g) and triethylamine (4.0 g), and the mixture was stirred at 100° C. for 5 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (2.8 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
1-carboxymethyl pyridinium chloride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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